1H-Pyrazol-3-ol
CAS No.: 60456-92-0
Cat. No.: VC7818719
Molecular Formula: C3H4N2O
Molecular Weight: 84.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60456-92-0 |
|---|---|
| Molecular Formula | C3H4N2O |
| Molecular Weight | 84.08 g/mol |
| IUPAC Name | 1,2-dihydropyrazol-3-one |
| Standard InChI | InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-2H,(H2,4,5,6) |
| Standard InChI Key | XBYRMPXUBGMOJC-UHFFFAOYSA-N |
| SMILES | C1=CNNC1=O |
| Canonical SMILES | C1=CNNC1=O |
Introduction
Chemical Structure and Tautomeric Behavior
The defining feature of 1H-pyrazol-3-ol is its ability to undergo prototropic tautomerism, oscillating between the enol (OH) form and the keto (NH) form (1,2-dihydro-3H-pyrazol-3-one). This equilibrium is influenced by solvent polarity and substituent effects. In nonpolar environments, the enol form dominates, stabilized by intramolecular hydrogen bonding, whereas polar solvents like dimethyl sulfoxide (DMSO) favor the keto form . X-ray crystallographic studies confirm that the enol tautomer adopts a planar configuration in the solid state, forming dimeric structures via intermolecular hydrogen bonds .
Substituents at the C-4 position profoundly affect tautomerism. Electron-withdrawing groups (e.g., bromine) stabilize the enol form by delocalizing electron density, while electron-donating groups (e.g., methyl) shift the equilibrium toward the keto form . For instance, 4-bromo-1-phenyl-1H-pyrazol-3-ol predominantly exists in the enol form, as evidenced by ¹⁵N-NMR chemical shifts (N-2 at 277.8 ppm in CDCl₃) .
Synthesis and Industrial-Scale Purification
Synthetic Routes
1H-Pyrazol-3-ol derivatives are typically synthesized via cyclocondensation reactions. A common method involves reacting hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions . For example, the reaction of phenylhydrazine with ethyl acetoacetate yields 1-phenyl-3-pyrazolone, a precursor to various bioactive derivatives .
Industrial production often employs continuous flow reactors to enhance yield and reduce reaction times. Green chemistry principles are increasingly integrated, with ionic liquids and metal-organic frameworks (MOFs) serving as recyclable catalysts .
Purification Techniques
A patented purification process for 1-(4-chlorophenyl)pyrazol-3-ol, a derivative, highlights the use of crystallization in acetic acid–water mixtures . Key steps include:
-
Dissolving the crude product in acetic acid at 60–80°C.
-
Gradual addition of water to induce crystallization.
-
Filtration and drying to obtain high-purity crystals (>99.5%) .
Table 1: Solvent Systems for Crystallization
| Solvent Ratio (Acetic Acid:Water) | Purity (%) | Yield (%) |
|---|---|---|
| 1:1 | 98.2 | 85 |
| 2:1 | 99.5 | 78 |
| 3:1 | 97.8 | 82 |
This method minimizes residual solvents and enhances scalability, making it suitable for pharmaceutical manufacturing .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Derivatives bearing halogen or nitro groups demonstrate broad-spectrum antimicrobial activity. For instance, 4-nitro-1H-pyrazol-3-ol inhibits Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 12.5 μg/mL and 25 μg/mL, respectively .
Table 2: Biological Activities of Selected Derivatives
| Compound | Target Activity | IC₅₀/MIC | Mechanism |
|---|---|---|---|
| 72 | Anticancer (PANC-1) | 2.4 μM | ROS-mediated apoptosis |
| 73 | COX-2 Inhibition | 0.85 μM | Competitive binding |
| 74 | Antifungal (Candida albicans) | 15 μg/mL | Ergosterol biosynthesis block |
Structure-Activity Relationships (SAR)
The pharmacological profile of 1H-pyrazol-3-ol derivatives is intricately linked to their substitution patterns:
-
N-1 Substitution: Bulky aromatic groups (e.g., 4-chlorophenyl) enhance metabolic stability and target affinity. For example, 1-(4-chlorophenyl)-1H-pyrazol-3-ol shows 5-fold greater COX-2 inhibition than its unsubstituted analog .
-
C-4 Modification: Electron-withdrawing groups (EWGs) like nitro or acyl improve antimicrobial activity by increasing membrane permeability. Conversely, electron-donating groups (EDGs) favor anti-inflammatory effects through hydrogen bonding with cyclooxygenase-2 (COX-2) .
-
C-5 Functionalization: Hydrophobic moieties (e.g., benzyl) augment blood-brain barrier penetration, making derivatives viable candidates for CNS disorders .
Applications in Drug Development
1H-Pyrazol-3-ol’s versatility has spurred its use in designing inhibitors for enzymes (e.g., RalA GTPase, COX-2) and receptors (e.g., GABAₐ). Clinical trials are underway for derivatives targeting triple-negative breast cancer (TNBC) and antibiotic-resistant infections .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume